
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide, also known as AMPP, is a pyrimidine derivative that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been explored.
Mechanism of Action
The mechanism of action of 4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide involves its ability to inhibit the activity of certain enzymes, such as kinases, which are involved in various cellular processes. Specifically, this compound has been shown to bind to the ATP-binding site of CDK2, thereby inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of fungal enzymes involved in cell wall synthesis, leading to the disruption of fungal cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of kinase activity, induction of cell cycle arrest and apoptosis in cancer cells, and inhibition of fungal cell growth and proliferation. Additionally, this compound has been shown to have low toxicity in normal cells, indicating its potential use as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its low toxicity in normal cells, which reduces the risk of side effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide, including the exploration of its potential use in combination with other anticancer agents for enhanced efficacy, the investigation of its mechanism of action in fungal cells, and the development of more soluble derivatives for improved bioavailability. Additionally, the use of this compound as a tool for studying kinase activity and cell cycle regulation in various cellular processes could provide valuable insights into the development of novel therapeutic agents.
Synthesis Methods
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide can be synthesized using various methods, including the reaction of 4-bromo-2-methylpyrimidine with 4-isopropylbenzylamine, followed by the reaction with cyanamide and ammonium carbonate. Another method involves the reaction of 4-bromo-2-methylpyrimidine with 4-isopropylbenzylamine, followed by the reaction with cyanamide and ammonium acetate. Both methods have been reported to yield this compound with high purity.
Scientific Research Applications
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide has been studied for its potential use in various scientific research applications, including as a kinase inhibitor, anticancer agent, and antifungal agent. Studies have shown that this compound can inhibit the activity of certain kinases, such as the cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. This compound has also been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have antifungal activity against Candida albicans, a common fungal pathogen.
Properties
IUPAC Name |
4-amino-2-methyl-N-(4-propan-2-ylphenyl)pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-9(2)11-4-6-12(7-5-11)19-15(20)13-8-17-10(3)18-14(13)16/h4-9H,1-3H3,(H,19,20)(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGCVYCZPNXGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
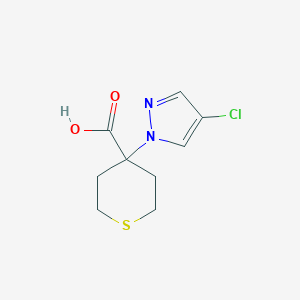
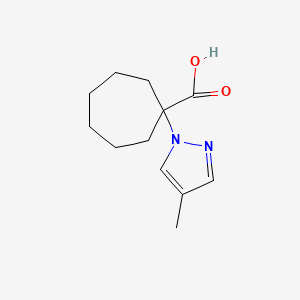

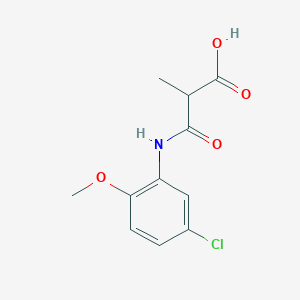

![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)

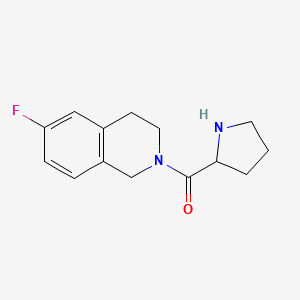
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)
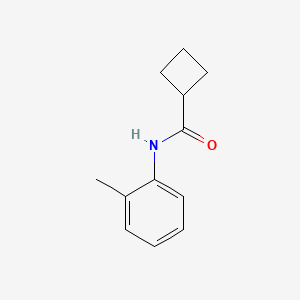
![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)
